molecular formula C9H18Cl2N4 B1384086 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride CAS No. 2059988-07-5

1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride

Cat. No.: B1384086
CAS No.: 2059988-07-5
M. Wt: 253.17 g/mol
InChI Key: DVGMPGOOUMIWCQ-UHFFFAOYSA-N
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Description

1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its molecular formula C9H18Cl2N4 and a molecular weight of 253.17 g/mol . This compound is known for its stability and reactivity, making it a valuable building block in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride typically involves the reaction of piperazine with 1-(2-bromoethyl)pyrazole under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and the structure of the compound being studied.

Comparison with Similar Compounds

1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride can be compared with other similar compounds such as:

The presence of different functional groups and ring structures can influence their biological activity and chemical behavior .

Properties

IUPAC Name

1-(2-pyrazol-1-ylethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-2-11-13(5-1)9-8-12-6-3-10-4-7-12;;/h1-2,5,10H,3-4,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGMPGOOUMIWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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